molecular formula C10H12N2O B8366727 1-Isopropyl-1H-indazol-5-ol

1-Isopropyl-1H-indazol-5-ol

Cat. No. B8366727
M. Wt: 176.21 g/mol
InChI Key: BLTUJSADOBOIGH-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-isopropyl-1H-indazole (Preparation 40, 238 mg, 0.819 mmol), triethylamine trishydrofluoride (132 mg, 0.819 mmol) and methanol were combined and stirred at room temperature for 18 hours under a nitrogen atmosphere. The reaction mixture was concentrated in vacuo and the residue redissolved with methanolic ammonia and again concentrated in vacuo. The procedure was repeated once more and the residue purified by silica gel chromatography eluting with 0 to 30% EtOAc in heptane to yield the title compound (123 mg, 86%):
Name
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-isopropyl-1H-indazole
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH:18]([CH3:20])[CH3:19])[N:13]=[CH:12]2)(C(C)(C)C)(C)C.F.F.F.C(N(CC)CC)C>CO>[CH:18]([N:14]1[C:15]2[C:11](=[CH:10][C:9]([OH:8])=[CH:17][CH:16]=2)[CH:12]=[N:13]1)([CH3:20])[CH3:19] |f:1.2.3.4|

Inputs

Step One
Name
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-isopropyl-1H-indazole
Quantity
238 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C2C=NN(C2=CC1)C(C)C
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved with methanolic ammonia
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 30% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)N1N=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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